molecular formula C17H17F2N3O6S B14928870 methyl 5-{[{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}(furan-2-ylmethyl)amino]methyl}furan-2-carboxylate

methyl 5-{[{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}(furan-2-ylmethyl)amino]methyl}furan-2-carboxylate

Cat. No.: B14928870
M. Wt: 429.4 g/mol
InChI Key: LKOCIPDMSVLCBU-UHFFFAOYSA-N
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Description

METHYL 5-{[{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}(2-FURYLMETHYL)AMINO]METHYL}-2-FUROATE is a complex organic compound characterized by the presence of multiple functional groups, including a pyrazole ring, a sulfonyl group, and a furan ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced difluoromethylation reagents has streamlined the synthesis process, allowing for the efficient introduction of the difluoromethyl group .

Chemical Reactions Analysis

Types of Reactions

METHYL 5-{[{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}(2-FURYLMETHYL)AMINO]METHYL}-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

METHYL 5-{[{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}(2-FURYLMETHYL)AMINO]METHYL}-2-FUROATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 5-{[{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}(2-FURYLMETHYL)AMINO]METHYL}-2-FUROATE involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the sulfonyl group play crucial roles in its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 5-{[{[1-(FLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}(2-FURYLMETHYL)AMINO]METHYL}-2-FUROATE
  • METHYL 5-{[{[1-(TRIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}(2-FURYLMETHYL)AMINO]METHYL}-2-FUROATE

Uniqueness

The presence of the difluoromethyl group in METHYL 5-{[{[1-(DIFLUOROMETHYL)-3-METHYL-1H-PYRAZOL-4-YL]SULFONYL}(2-FURYLMETHYL)AMINO]METHYL}-2-FUROATE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable molecule for research and development .

Properties

Molecular Formula

C17H17F2N3O6S

Molecular Weight

429.4 g/mol

IUPAC Name

methyl 5-[[[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-(furan-2-ylmethyl)amino]methyl]furan-2-carboxylate

InChI

InChI=1S/C17H17F2N3O6S/c1-11-15(10-22(20-11)17(18)19)29(24,25)21(8-12-4-3-7-27-12)9-13-5-6-14(28-13)16(23)26-2/h3-7,10,17H,8-9H2,1-2H3

InChI Key

LKOCIPDMSVLCBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N(CC2=CC=CO2)CC3=CC=C(O3)C(=O)OC)C(F)F

Origin of Product

United States

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